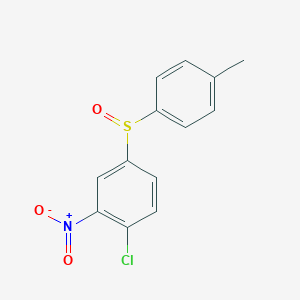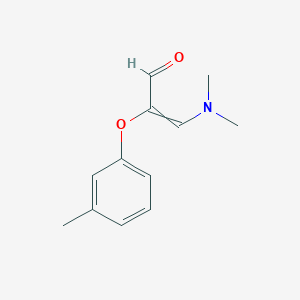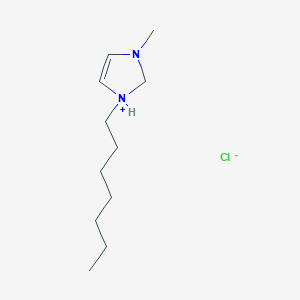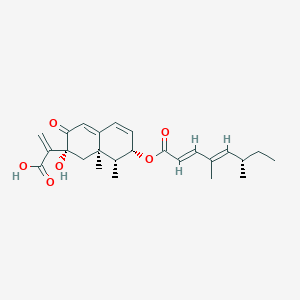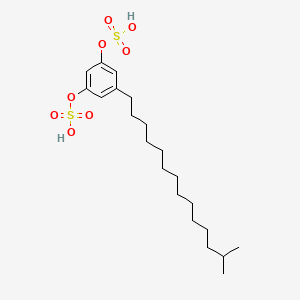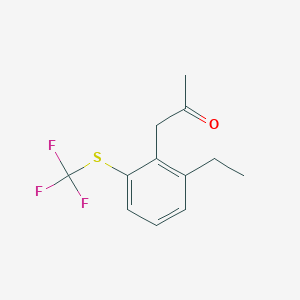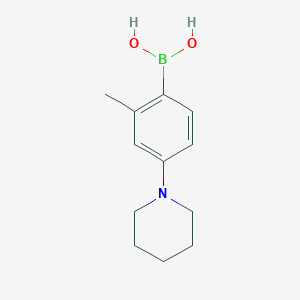
(2-Methyl-4-(piperidin-1-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-4-(piperidin-1-yl)phenyl)boronic acid: is an organoboron compound with the molecular formula C12H18BNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a methyl group and a piperidinyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the most common methods for synthesizing (2-Methyl-4-(piperidin-1-yl)phenyl)boronic acid is through Suzuki-Miyaura coupling.
Hydroboration: Another method involves the hydroboration of an alkyne or alkene precursor, followed by oxidation to yield the boronic acid.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Coupling: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products:
Phenol Derivatives: Formed through oxidation reactions.
Substituted Phenyl Compounds: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry:
Organic Synthesis: (2-Methyl-4-(piperidin-1-yl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules.
Biology:
Drug Development: It is explored for its potential in drug development due to its ability to form stable complexes with biological molecules.
Medicine:
Boron Neutron Capture Therapy (BNCT): Boronic acids are investigated for their use in BNCT, a type of cancer treatment.
Industry:
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methyl-4-(piperidin-1-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including drug development and material science . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the methyl and piperidinyl substituents, making it less sterically hindered and more reactive in certain reactions.
(4-(Piperidin-1-yl)phenyl)boronic Acid: Similar structure but without the methyl group, affecting its reactivity and steric properties.
Uniqueness:
Properties
Molecular Formula |
C12H18BNO2 |
|---|---|
Molecular Weight |
219.09 g/mol |
IUPAC Name |
(2-methyl-4-piperidin-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H18BNO2/c1-10-9-11(5-6-12(10)13(15)16)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3 |
InChI Key |
VYPBNPWOAFOJEK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2CCCCC2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


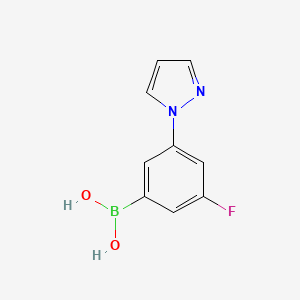
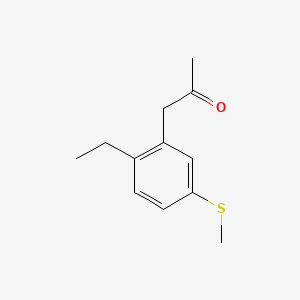


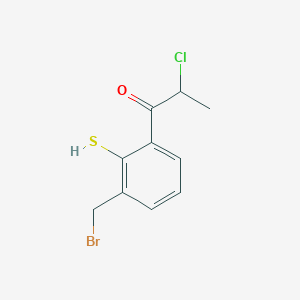
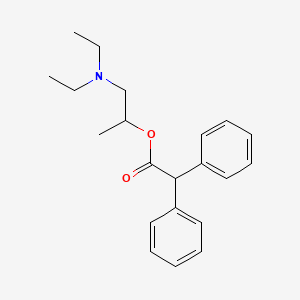
![[(1R,2S,5R,8R,9R,10S,11R,12R,13S,14R,15R,16R)-11-acetyloxy-7-ethyl-2,12,14-trihydroxy-5-methyl-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecan-12-yl]methyl benzoate](/img/structure/B14076898.png)
